molecular formula C16H21N3O7 B10860163 Simpinicline citrate CAS No. 1228391-34-1

Simpinicline citrate

Cat. No.: B10860163
CAS No.: 1228391-34-1
M. Wt: 367.35 g/mol
InChI Key: HVGZXVVUVQKTSC-OUCPDFHMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of simpinicline citrate involves the preparation of the active compound simpinicline, which is then converted to its citrate salt form. The synthetic route typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a substitution reaction, where a suitable pyrrolidine derivative is reacted with the pyrimidine core.

    Formation of the Ethenyl Linkage: The ethenyl linkage is formed through an elimination reaction, resulting in the final structure of simpinicline.

    Conversion to Citrate Salt: The free base form of simpinicline is reacted with citric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Simpinicline citrate undergoes various chemical reactions, including:

    Oxidation: Simpinicline can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the ethenyl linkage, converting it to an ethyl group.

    Substitution: The pyrimidine core can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of simpinicline.

    Reduction: Reduced derivatives with an ethyl linkage.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Simpinicline citrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Varenicline: Another nicotinic acetylcholine receptor agonist with similar receptor subtype activity.

    Cytisine: A plant-derived alkaloid that also acts as a nicotinic acetylcholine receptor agonist.

    Epibatidine: A potent nicotinic acetylcholine receptor agonist derived from the skin of certain frogs.

Uniqueness of Simpinicline Citrate

This compound is unique due to its strong agonist activity at multiple nicotinic acetylcholine receptor subtypes and its weak agonist activity at the α7 receptor . This broad receptor activity profile makes it a versatile compound for studying nicotinic acetylcholine receptor-mediated effects and for potential therapeutic applications .

Properties

CAS No.

1228391-34-1

Molecular Formula

C16H21N3O7

Molecular Weight

367.35 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;5-[(E)-2-[(3R)-pyrrolidin-3-yl]ethenyl]pyrimidine

InChI

InChI=1S/C10H13N3.C6H8O7/c1(9-3-4-11-5-9)2-10-6-12-8-13-7-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-2,6-9,11H,3-5H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b2-1+;/t9-;/m0./s1

InChI Key

HVGZXVVUVQKTSC-OUCPDFHMSA-N

Isomeric SMILES

C1CNC[C@H]1/C=C/C2=CN=CN=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1CNCC1C=CC2=CN=CN=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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